molecular formula C6H13NO2S B1373874 4-Amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide CAS No. 1461707-16-3

4-Amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide

Cat. No. B1373874
CAS RN: 1461707-16-3
M. Wt: 163.24 g/mol
InChI Key: HMFWRDOVBBANOO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of AMTT is C6H13NO2S. Unfortunately, the search results do not provide more detailed information about its molecular structure.


Physical And Chemical Properties Analysis

AMTT is a solid at room temperature . It has unique physical and chemical properties that have made it significant in various fields of research and application.

Scientific Research Applications

Cystinyl Aminopeptidase Inhibition

In silico screening has revealed that 4-Amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide derivatives have a strong probability of inhibiting cystinyl aminopeptidase, an enzyme involved in various physiological processes. This inhibition could have therapeutic applications in diseases where the enzyme plays a role .

Synthesis of Heterocyclic Systems

The compound serves as a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. These systems have a wide range of applications in medicinal chemistry, including the development of drugs with various pharmacological activities .

Research Tool in Sulfone Chemistry

4-Amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide is used in research as a key intermediate in sulfone chemistry. It is involved in the synthesis of cyclic sulfones, which are important in various chemical reactions and potential drug designs .

properties

IUPAC Name

4-methyl-1,1-dioxothian-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-6(7)2-4-10(8,9)5-3-6/h2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFWRDOVBBANOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide

CAS RN

1461707-16-3
Record name 4-amino-4-methyl-1lambda6-thiane-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide
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4-Amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 3
4-Amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 4
4-Amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 5
4-Amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 6
4-Amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide

Q & A

Q1: What is significant about the synthesis described in this research?

A1: The researchers developed a practical and scalable protocol for synthesizing 4-amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide (3) and related 4,4-disubstituted cyclic sulfone derivatives. [] This is significant because it starts with commercially available and inexpensive materials, potentially making these compounds more accessible for future research and development in medicinal chemistry. []

Q2: What is the significance of 4,4-disubstituted cyclic sulfones for medicinal chemistry?

A2: While the abstract doesn't delve into specific applications, it highlights that 4,4-disubstituted cyclic sulfones, including the synthesized compound, are valuable structural motifs for drug discovery. [] This suggests they may possess desirable properties for interacting with biological targets or offer versatility in designing new drug candidates.

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